molecular formula C22H17F2N3O2S2 B2592771 N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291859-53-4

N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2592771
M. Wt: 457.51
InChI Key: GZNCAFBKUVECEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications

Dual TS and DHFR Inhibitors

Research on compounds with a similar thieno[2,3-d]pyrimidine scaffold has demonstrated potent inhibitory activity against human TS and DHFR. For instance, a study by Gangjee et al. (2008) highlighted the synthesis of analogues as potential dual TS and DHFR inhibitors. The classical analogue synthesized in this study exhibited the most potent dual inhibitory activity against human TS and DHFR known to date, suggesting that modifications of the thieno[2,3-d]pyrimidine scaffold can lead to highly effective dual inhibitors for cancer therapy and bacterial infections (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insights into their molecular conformation, which is essential for understanding their biological activity and for the design of new drugs. Subasri et al. (2016) studied the crystal structures of similar acetamide derivatives, highlighting the importance of intramolecular hydrogen bonding in stabilizing their folded conformation. This information is crucial for drug design, as it aids in the prediction of how structural modifications can affect drug-receptor interactions (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Vibrational Spectroscopy and Quantum Computational Approach

The vibrational spectroscopic analysis and quantum computational approaches are used to characterize antiviral molecules, providing a deeper understanding of their structure and electronic interactions. Mary et al. (2022) characterized an antiviral active molecule using Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations. This comprehensive analysis aids in understanding the molecular basis of the compound's antiviral activity, offering potential pathways for designing new antiviral agents (Mary, Pradhan, & James, 2022).

Material Science Applications

Compounds with similar structures have been explored for their potential in material science, particularly in the synthesis of high-performance polymers. Huang et al. (2019) synthesized a novel diamine monomer for the preparation of fluorinated polyimides, showcasing the compound's utility in creating materials with excellent thermal stability, optical transparency, and hydrophobic properties. This research demonstrates the versatility of such compounds beyond biomedical applications, extending into the development of advanced materials (Huang, Li, Liu, & Wei, 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-12-3-4-13(2)18(9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-6-5-14(23)10-15(16)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCAFBKUVECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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